molecular formula C13H17NO3 B2881667 8-(furan-3-carbonyl)-3-methoxy-8-azabicyclo[3.2.1]octane CAS No. 2309555-39-1

8-(furan-3-carbonyl)-3-methoxy-8-azabicyclo[3.2.1]octane

Cat. No.: B2881667
CAS No.: 2309555-39-1
M. Wt: 235.283
InChI Key: JDFVZYCGPAGVQK-UHFFFAOYSA-N
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Description

Furan-3-yl((1R,5S)-3-methoxy-8-azabicyclo[321]octan-8-yl)methanone is a complex organic compound that features a furan ring and a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(furan-3-carbonyl)-3-methoxy-8-azabicyclo[321]octane typically involves multiple steps One common approach starts with the preparation of the furan ring, followed by the construction of the bicyclic structureReaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often requires optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production .

Chemical Reactions Analysis

Types of Reactions

Furan-3-yl((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the methanone group can produce alcohols.

Scientific Research Applications

Furan-3-yl((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(furan-3-carbonyl)-3-methoxy-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furan-3-yl((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone is unique due to its specific combination of a furan ring, a bicyclic structure, and a methoxy group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

furan-3-yl-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-16-12-6-10-2-3-11(7-12)14(10)13(15)9-4-5-17-8-9/h4-5,8,10-12H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFVZYCGPAGVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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